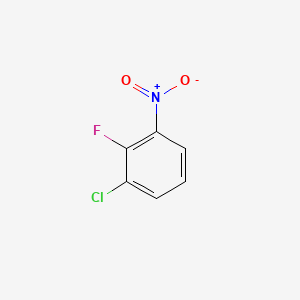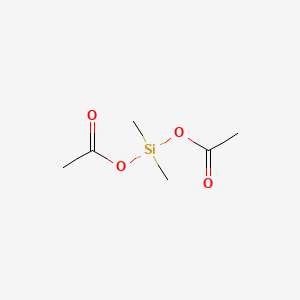
4-Fluorobenzhydrylchlorid
Übersicht
Beschreibung
4-Fluorobenzhydryl chloride is a chemical compound with the formula C13H10CLF and a molecular weight of 220.67 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzhydryl chloride consists of a benzene ring attached to a chloromethyl group and a fluorobenzene ring . The presence of these functional groups may influence its reactivity and physical properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluorobenzhydryl chloride are not available, benzhydryl chlorides are typically used as intermediates in organic synthesis . They can undergo nucleophilic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
4-Fluorobenzhydryl chloride is a liquid at room temperature . It has a predicted boiling point of 294.8 °C at 760 mmHg and a predicted density of 1.2 g/mL . The refractive index is predicted to be n20/D 1.57 .Wissenschaftliche Forschungsanwendungen
Synthese von Positronen-Emissions-Tomographie (PET)-Tracer
4-Fluorobenzhydrylchlorid: wird bei der Synthese von [18F]Flunarizin verwendet, einer Verbindung, die in der PET-Bildgebung eingesetzt wird . PET-Tracer wie [18F]Flunarizin sind entscheidend für die Untersuchung neurologischer Erkrankungen und des Hirnstoffwechsels und liefern Einblicke in Erkrankungen wie Epilepsie und Migräne.
Entwicklung von Kalziumkanalblockern
Als Vorläufer in der pharmazeutischen Forschung trägt This compound zur Entwicklung von Kalziumkanalblockern bei . Diese Blocker sind wichtig für die Behandlung verschiedener neurologischer Erkrankungen, einschließlich der Parkinson-Krankheit, da sie den Dopamin-Stoffwechsel im Gehirn beeinflussen.
Forschung zu Dopamin-Wiederaufnahmehemmern
Diese Verbindung ist strukturell verwandt mit Dialkylpiperazinen, die als Dopamin-Wiederaufnahmehemmer untersucht werden . Diese Antagonisten sind potenzielle Behandlungen für Erkrankungen wie Depressionen und Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS).
Fluoroalkylierungsreaktionen
In der organischen Chemie ist This compound an Fluoroalkylierungsreaktionen beteiligt, die für die Einführung von Fluoratomen in organische Moleküle unerlässlich sind . Dieser Prozess ist entscheidend für die Herstellung von Verbindungen mit einzigartigen Eigenschaften, wie z. B. erhöhter Stabilität und Bioverfügbarkeit.
Enzymatische Synthese fluorierter Verbindungen
Die enzymatische Synthese fluorierter Verbindungen, einschließlich derer, die von This compound abgeleitet sind, ist ein wachsendes Interessengebiet . Diese Verbindungen finden aufgrund ihrer einzigartigen Eigenschaften, die durch die Fluoratome verliehen werden, Anwendung in Medizin, Bildgebung und Materialwissenschaften.
Inhibitor der Neurotoxinbindung
Die Forschung hat gezeigt, dass Derivate von This compound als Inhibitoren der Neurotoxinbindung an Natriumkanäle wirken können . Diese Anwendung ist besonders relevant für die Entwicklung von Behandlungen für Neurotoxizität und verwandte Erkrankungen.
Entwicklung von Radiotracer für neurologische Studien
Die Verbindung wird bei der Herstellung von Radiotracer für neurologische Studien mit PET verwendet . Diese Studien können wertvolle Informationen über die Hirnfunktion und den Verlauf neurologischer Erkrankungen liefern.
Untersuchung der Auswirkungen des Dopaminsystems
This compound: Derivate werden verwendet, um die In-vivo-Bioverteilung von Verbindungen und ihre Auswirkungen auf das Dopaminsystem zu untersuchen . Diese Forschung kann zu einem besseren Verständnis von Krankheiten wie Parkinson und potenziellen therapeutischen Ansätzen führen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Fluorobenzhydryl chloride is a chemical compound used in various chemical reactions. The primary targets of 4-Fluorobenzhydryl chloride are the reactive sites of other molecules in a chemical reaction . It is often used as a reagent in organic synthesis, where it can react with a variety of nucleophiles .
Mode of Action
The mode of action of 4-Fluorobenzhydryl chloride involves its reactivity towards nucleophiles. In a typical reaction, the chloride ion of the 4-Fluorobenzhydryl chloride molecule is displaced by a nucleophile . This is a type of nucleophilic substitution reaction, which results in the formation of a new bond between the 4-Fluorobenzhydryl group and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 4-Fluorobenzhydryl chloride would depend on the specific reaction and the nucleophile involved. In general, 4-Fluorobenzhydryl chloride can be used to introduce the 4-Fluorobenzhydryl group into a larger molecule, potentially affecting the properties and reactivity of that molecule .
Result of Action
The result of the action of 4-Fluorobenzhydryl chloride is the formation of a new compound, in which the 4-Fluorobenzhydryl group has been attached to a nucleophile . This can lead to changes in the properties and reactivity of the nucleophile, potentially enabling further chemical transformations .
Action Environment
The action of 4-Fluorobenzhydryl chloride can be influenced by various environmental factors, including the presence of other chemicals, temperature, and pH. For example, the rate and outcome of the reaction between 4-Fluorobenzhydryl chloride and a nucleophile can be affected by the presence of other reagents, the temperature of the reaction, and the pH of the solution .
Eigenschaften
IUPAC Name |
1-[chloro(phenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFODANOHXAUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957802 | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365-21-9 | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chlorophenylmethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














